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Introduction
The actin cytoskeleton is a dynamic and essential component of eukaryotic cells, playing a

pivotal role in maintaining cell shape, motility, division, and intracellular transport. Visualizing

the intricate network of filamentous actin (F-actin) is crucial for understanding these

fundamental cellular processes. ATTO 594 phalloidin is a high-performance fluorescent probe

designed for the specific and sensitive staining of F-actin in fixed cells and tissues.[1]

Phalloidin, a bicyclic peptide isolated from the Amanita phalloides mushroom, binds with high

affinity to the grooves of F-actin, stabilizing the filaments and preventing depolymerization.[1][2]

When conjugated to the bright and photostable ATTO 594 dye, it provides a powerful tool for

high-resolution fluorescence microscopy.[3][4][5]

ATTO 594 is a rhodamine-based dye characterized by its strong absorption, high fluorescence

quantum yield, and excellent water solubility.[3][4][5][6] These properties make ATTO 594
phalloidin an ideal choice for a variety of imaging applications, from routine fluorescence

microscopy to advanced super-resolution techniques.[5]

Product Information
Properties of ATTO 594 Phalloidin
ATTO 594 phalloidin exhibits exceptional spectral properties and high stability, ensuring reliable

and bright F-actin staining. The key characteristics are summarized in the table below.
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Property Value Reference

Excitation Maximum (λex) 603 nm [7]

Emission Maximum (λem) 626 nm [7]

Molar Extinction Coefficient 120,000 M⁻¹cm⁻¹ [7]

Fluorescence Quantum Yield 0.85 [4]

Fluorescence Lifetime 3.9 ns [4]

Molecular Weight ~1688 g/mol [6][7]

Solubility
Excellent in water and polar

organic solvents
[3][4][5][6]

Photostability High [3][4][5][6]

Storage and Handling
Storage: Upon receipt, store the lyophilized product at -20°C, protected from light and

moisture.[6]

Stock Solution Preparation: To prepare a stock solution, dissolve the contents of the vial in

methanol or dimethyl sulfoxide (DMSO). For example, a 10 nmol vial can be dissolved in 500

µL of methanol to create a 20 µM stock solution.[3]

Stock Solution Storage: Store the stock solution at -20°C, protected from light. Aliquoting the

stock solution is recommended to avoid repeated freeze-thaw cycles.

Experimental Protocols
General Considerations

Fixation: The choice of fixative is critical for preserving actin filament structure. Methanol-free

formaldehyde (3-4% in PBS) is the preferred fixative, as methanol can disrupt actin

filaments.[8][9]

Permeabilization: To allow the phalloidin conjugate to access the intracellular actin filaments,

cells must be permeabilized. A brief incubation with a detergent such as Triton X-100 (0.1-
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0.5% in PBS) or acetone is recommended.[8][10]

Blocking: To reduce non-specific background staining, an optional blocking step with 1%

Bovine Serum Albumin (BSA) in PBS for 20-30 minutes can be performed before adding the

phalloidin conjugate.[8]

Protocol 1: Staining F-Actin in Adherent Cells
This protocol is suitable for cells grown on coverslips or in multi-well plates.

Materials:

Cells grown on sterile glass coverslips or imaging plates

Phosphate-Buffered Saline (PBS), pH 7.4

Methanol-free Formaldehyde, 3.7% in PBS

Triton X-100, 0.1% in PBS

ATTO 594 Phalloidin working solution (e.g., 1:100 to 1:1000 dilution of stock solution in PBS

with 1% BSA)

Mounting medium

Procedure:

Wash: Gently wash the cells twice with pre-warmed PBS.

Fix: Fix the cells with 3.7% methanol-free formaldehyde in PBS for 10-15 minutes at room

temperature.[8]

Wash: Wash the cells two to three times with PBS.

Permeabilize: Incubate the cells with 0.1% Triton X-100 in PBS for 3-5 minutes at room

temperature.[8]

Wash: Wash the cells two to three times with PBS.
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(Optional) Block: Incubate the cells with 1% BSA in PBS for 20-30 minutes.[8]

Stain: Incubate the cells with the ATTO 594 phalloidin working solution for 20-90 minutes at

room temperature, protected from light.[10]

Wash: Wash the cells two to three times with PBS.

Mount: Mount the coverslips onto microscope slides using an appropriate mounting medium.

Image: Visualize the stained actin filaments using a fluorescence microscope with

appropriate filters for ATTO 594 (Excitation/Emission: ~603/626 nm).

Protocol 2: Staining F-Actin in Suspension Cells
Materials:

Suspension cells

Poly-L-lysine coated coverslips or slides

Phosphate-Buffered Saline (PBS), pH 7.4

Methanol-free Formaldehyde, 3.7% in PBS

Triton X-100, 0.1% in PBS

ATTO 594 Phalloidin working solution

Mounting medium

Procedure:

Cell Adhesion: Centrifuge the cells and resuspend them in PBS. Adhere the cells to poly-L-

lysine coated coverslips for 15-30 minutes.

Wash, Fix, Permeabilize, and Stain: Follow steps 1-10 from Protocol 1.
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Protocol 3: Staining F-Actin in Paraffin-Embedded
Tissue Sections
Materials:

Paraffin-embedded tissue sections on slides

Xylene

Ethanol (100%, 95%, 70%)

Deionized water

Phosphate-Buffered Saline (PBS), pH 7.4

Triton X-100, 0.2% in PBS

ATTO 594 Phalloidin working solution

Mounting medium

Procedure:

Deparaffinization:

Immerse slides in xylene for 2 x 5 minutes.

Immerse slides in 100% ethanol for 2 x 3 minutes.

Immerse slides in 95% ethanol for 2 minutes.

Immerse slides in 70% ethanol for 2 minutes.

Rehydration: Rinse slides with deionized water for 5 minutes.

Wash: Wash slides with PBS for 5 minutes.

Permeabilization: Incubate slides with 0.2% Triton X-100 in PBS for 10 minutes.
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Wash: Wash slides with PBS for 2 x 5 minutes.

(Optional) Block: Incubate slides with 1% BSA in PBS for 30 minutes.

Staining: Incubate slides with ATTO 594 phalloidin working solution for 60-90 minutes at

room temperature in a humidified chamber, protected from light.

Wash: Wash slides with PBS for 3 x 5 minutes.

Mount: Mount with an appropriate mounting medium.

Image: Visualize using a fluorescence or confocal microscope.

Experimental Workflow and Signaling Pathway
Diagrams
Actin Staining Experimental Workflow
The following diagram illustrates the general workflow for staining F-actin in cultured cells using

ATTO 594 phalloidin.
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Start: Adherent or Suspension Cells

Wash with PBS

Fix with 3.7% Formaldehyde

Wash with PBS

Permeabilize with 0.1% Triton X-100

Wash with PBS

Optional: Block with 1% BSA

Stain with ATTO 594 Phalloidin

Wash with PBS

Mount Coverslip

Image on Fluorescence Microscope

Click to download full resolution via product page

General workflow for F-actin staining.
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Signaling Pathway: Regulation of Actin Dynamics in Cell
Migration
Actin cytoskeleton remodeling is a key process in cell migration, which is tightly regulated by

various signaling pathways. The Rho family of small GTPases (Rho, Rac, and Cdc42) are

central regulators of actin dynamics.[11] Extracellular signals, such as growth factors or

chemokines, activate these GTPases, leading to the formation of distinct actin structures like

stress fibers, lamellipodia, and filopodia, which are essential for cell movement.[11] Staining for

F-actin with ATTO 594 phalloidin can be used to visualize these structures and assess the

effects of various stimuli or drugs on the actin cytoskeleton and cell migration.
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Filopodia Cell Migration

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.cellsignal.com/pathways/regulation-of-actin-dynamics
https://www.cellsignal.com/pathways/regulation-of-actin-dynamics
https://www.benchchem.com/product/b15552726?utm_src=pdf-body
https://www.benchchem.com/product/b15552726?utm_src=pdf-body-img
https://www.benchchem.com/product/b15552726?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15552726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Phalloidin Conjugates for Actin Staining | Thermo Fisher Scientific - SG [thermofisher.com]

2. Comparing lifeact and phalloidin for super-resolution imaging of actin in fixed cells - PMC
[pmc.ncbi.nlm.nih.gov]

3. sigmaaldrich.com [sigmaaldrich.com]

4. scientificlabs.co.uk [scientificlabs.co.uk]

5. ATTO 594 phalloidin, 10 nmol | Products | Leica Microsystems [leica-microsystems.com]

6. leica-microsystems.com [leica-microsystems.com]

7. lifesciences.danaher.com [lifesciences.danaher.com]

8. Actin Staining Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

9. genecopoeia.com [genecopoeia.com]

10. Phalloidin staining protocol | Abcam [abcam.com]

11. Regulation of Actin Dynamics | Cell Signaling Technology [cellsignal.com]

To cite this document: BenchChem. [Application Notes and Protocols for Actin Staining with
ATTO 594 Phalloidin]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15552726#using-atto-594-phalloidin-for-actin-
staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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